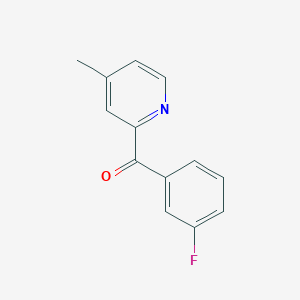

2-(3-Fluorobenzoyl)-4-methylpyridine

CAS No.: 1187166-69-3

Cat. No.: VC2657414

Molecular Formula: C13H10FNO

Molecular Weight: 215.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187166-69-3 |

|---|---|

| Molecular Formula | C13H10FNO |

| Molecular Weight | 215.22 g/mol |

| IUPAC Name | (3-fluorophenyl)-(4-methylpyridin-2-yl)methanone |

| Standard InChI | InChI=1S/C13H10FNO/c1-9-5-6-15-12(7-9)13(16)10-3-2-4-11(14)8-10/h2-8H,1H3 |

| Standard InChI Key | XTHZWVPINSJEBV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)F |

| Canonical SMILES | CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)F |

Introduction

2-(3-Fluorobenzoyl)-4-methylpyridine is an organic compound belonging to the class of pyridine derivatives. It features a pyridine ring with a fluorobenzoyl group at the 2-position and a methyl group at the 4-position. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical research.

Synthesis Methods

The synthesis of 2-(3-Fluorobenzoyl)-4-methylpyridine typically involves the Friedel-Crafts acylation reaction. This method involves the acylation of 4-methylpyridine with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Applications and Potential Uses

2-(3-Fluorobenzoyl)-4-methylpyridine is valuable for research and industrial applications, particularly in drug discovery and development. The compound's structural features, including the fluorobenzoyl group, suggest potential utility in enhancing biological activity and selectivity in pharmaceutical applications.

Analytical Techniques for Characterization

Characterization of 2-(3-Fluorobenzoyl)-4-methylpyridine often involves techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These methods provide insights into the compound's structural characteristics and confirm its purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume